1-(Piperidin-2-yl)ethan-1-ol
Overview
Description
1-(Piperidin-2-yl)ethan-1-ol is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ethan-1-ol moiety, making it a primary alcohol. The molecular formula of this compound is C7H15NO, and it has a molecular weight of 129.20 g/mol .
Mechanism of Action
Target of Action
1-(Piperidin-2-yl)ethan-1-ol is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-yl)ethan-1-ol can be synthesized through various methods, including:
Hydrogenation of Pyridine Derivatives: This method involves the hydrogenation of pyridine derivatives using catalysts such as palladium, rhodium, or nickel.
Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can lead to the formation of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Piperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-(Piperidin-1-yl)ethanol
- 1-(2-Hydroxyethyl)piperidine
- 2-Piperidinoethanol
Properties
IUPAC Name |
1-piperidin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAVZIEDMALNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319507 | |
Record name | 1-(piperidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54160-32-6 | |
Record name | NSC346486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(piperidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(piperidin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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